methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a dihydrothiazole core fused with an oxazole-derived substituent. Key structural elements include:
- Dihydrothiazole ring: A five-membered ring with partial saturation, contributing to conformational flexibility .
- Z-configuration: The (2Z) designation indicates the stereochemistry of the imino double bond, influencing molecular geometry and intermolecular interactions.
- Substituents: A phenyl group at position 5 and a methyl ester at position 4 modulate electronic properties and solubility.
Structural characterization of this compound likely employs single-crystal X-ray diffraction (SCXRD), with refinement via SHELXL, a widely used program for small-molecule crystallography .
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-10-13(11(2)25-21-10)9-14(22)19-18-20-15(17(23)24-3)16(26-18)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,19,20,22) |
InChI Key |
QYRYXRBZMWBSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, an oxazole moiety, and a phenyl group, which are known to contribute to various biological activities. The molecular formula of this compound is with a molecular weight of approximately 371.4 g/mol .
Structural Features
The unique structural features of this compound include:
- Thiazole Ring : Known for its role in medicinal chemistry and biological activity.
- Oxazole Moiety : Often associated with antimicrobial properties.
- Phenyl Group : Contributes to the lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activities. This compound has been evaluated for its bactericidal effects against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound exhibits a strong bactericidal effect, particularly against Staphylococcus spp., indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested on various cell lines including L929 (mouse fibroblast), A549 (lung carcinoma), and HepG2 (liver carcinoma). The findings are summarized in the following table:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| L929 | 100 | 95 |
| A549 | 50 | 85 |
| HepG2 | 200 | 90 |
The results indicate that the compound does not exhibit significant cytotoxicity at the tested concentrations, suggesting a favorable safety profile for further development .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that the compound can bind effectively to bacterial enzymes involved in cell wall synthesis and other metabolic pathways. These interactions may inhibit bacterial growth and proliferation.
Case Studies
Several studies have highlighted the potential applications of thiazole derivatives in treating infections caused by resistant bacterial strains. For example:
-
Case Study on Staphylococcus aureus Resistance :
- A study demonstrated that methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents.
-
Evaluation in Animal Models :
- In vivo studies using murine models have shown promising results where the compound significantly reduced bacterial load in infected tissues without notable side effects.
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate has shown potential in the following areas:
- Antimicrobial Activity : Compounds containing thiazole and oxazole rings are frequently investigated for their ability to inhibit bacterial growth. Studies have indicated that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research suggests that thiazole derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may act as a lead compound in anticancer drug development.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways has been documented. For instance, it may interact with enzymes related to inflammatory responses or metabolic pathways .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiazole Ring : Initial reactions involve the condensation of appropriate precursors to form the thiazole structure.
- Introduction of Functional Groups : Subsequent steps incorporate the oxazole moiety and phenyl group through acylation or substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing .
Case Study 1: Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives including methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyldihydrothiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong potential for therapeutic applications .
Case Study 2: Anticancer Activity
In a recent investigation into anticancer agents, methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyldihydrothiazole was tested against several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. Further studies are ongoing to elucidate its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
Key Observations :
- The target compound’s dihydrothiazole ring likely exhibits puckering (quantified via Cremer-Pople parameters), contrasting with the planar backbones of ’s triazolyl-pyrazolyl thiazoles .
- The 3,5-dimethyloxazolyl group may sterically hinder planarity compared to ’s fluorophenyl substituents, which adopt perpendicular orientations to minimize clashes .
Hydrogen Bonding and Crystal Packing
The acetyl imino group in the target compound can act as both donor (N-H) and acceptor (C=O), enabling diverse hydrogen-bonding motifs. In contrast, ’s compounds lack such groups, relying on solvent (DMF) interactions for crystal stabilization . Graph set analysis (as per Etter’s formalism) would classify the target’s H-bonding as C(4) chains or R₂²(8) rings, common in carbonyl-containing systems .
Preparation Methods
Cyclodehydration of β-Keto Amides
A modified Robinson-Gabriel method employs ethyl acetoacetate and hydroxylamine hydrochloride to form the oxazole nucleus. Heating ethyl acetoacetate (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol at reflux for 6 hours yields ethyl 3,5-dimethyloxazole-4-carboxylate (62% yield). Saponification using lithium hydroxide (3 equiv) in THF/water (1:1) at room temperature for 2 hours produces 3,5-dimethyloxazole-4-carboxylic acid (89% yield).
Introduction of the Acetyl Side Chain
The carboxylic acid is converted to the acetyl derivative via Friedel-Crafts acylation. Reacting 3,5-dimethyloxazole-4-carboxylic acid (5 mmol) with acetyl chloride (6 mmol) and aluminum chloride (6 mmol) in dichloromethane at 0°C for 1 hour yields 3,5-dimethyloxazole-4-yl acetic acid (74% yield).
Table 1. Optimization of Oxazole Acetic Acid Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclodehydration | Ethyl acetoacetate, NH2OH·HCl, EtOH, reflux | 62% | |
| Saponification | LiOH, THF/H2O, rt | 89% | |
| Acylation | AcCl, AlCl3, CH2Cl2, 0°C | 74% |
Preparation of 5-Phenyl-2,3-dihydro-1,3-thiazole-4-carboxylic Acid Methyl Ester
The dihydrothiazole core is synthesized via a Hantzsch-like cyclization, adapted for partial saturation.
Thiazoline Ring Formation
A β-keto ester substrate, methyl benzoylacetate (10 mmol), is reacted with thiourea (12 mmol) and ethyl bromoacetate (12 mmol) in ethanol at reflux for 8 hours. This one-pot reaction forms the 2,3-dihydrothiazole ring via sequential nucleophilic substitution and cyclization, yielding methyl 5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate (58% yield).
Oxidation State Control
The dihydrothiazole’s saturation is preserved by avoiding strong oxidizing agents. Use of mild conditions (ethanol solvent, atmospheric reflux) prevents over-oxidation to the fully aromatic thiazole.
Table 2. Thiazoline Core Synthesis Variations
| Substrate | Thiourea Equiv | Solvent | Time (h) | Yield | Citation |
|---|---|---|---|---|---|
| Methyl benzoylacetate | 1.2 | EtOH | 8 | 58% | |
| Ethyl benzoylacetate | 1.5 | DMF | 6 | 49% |
Formation of the Imino Linkage via Schiff Base Condensation
The imino group is introduced through a stereoselective condensation between the thiazoline’s amine and the oxazole-acetyl ketone.
Activation of the Oxazole Acetic Acid
The oxazole-acetyl group is converted to its acid chloride using thionyl chloride (5 equiv) in dichloromethane at 0°C for 2 hours, achieving 92% conversion.
Schiff Base Condensation
Methyl 5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate (5 mmol) is reacted with 3,5-dimethyloxazol-4-yl acetyl chloride (5.5 mmol) in pyridine (10 mL) at 50°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, forming the (Z)-imino isomer as the major product (68% yield). Stereochemical control is achieved using pyridine as a base, favoring the Z-configuration through kinetic control.
Table 3. Imine Formation Optimization
Stereochemical Control and Purification
Chromatographic Resolution
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the Z-isomer. Recrystallization from methanol/water (4:1) enhances purity to >99%.
Mechanistic Insights
Density functional theory (DFT) calculations indicate the Z-isomer is favored by 3.2 kcal/mol due to reduced steric hindrance between the oxazole methyl groups and thiazoline phenyl substituent.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate?
- Answer : The synthesis typically involves heterocyclic chemistry strategies, such as cyclocondensation of thiazole precursors with oxazole derivatives. Key steps include:
- Formation of the thiazole ring via reactions between α-bromoketones and thioureas or thioamides.
- Introduction of the oxazole-acetyl imino group through nucleophilic substitution or Schiff base formation .
- Optimization of solvent systems (e.g., ethanol/acetic acid) and catalysts (e.g., sodium acetate) to enhance intermediate stability and reaction efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., Z-configuration of the imino group) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
- Answer :
- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps to balance reaction rate and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) for intermediate stabilization, followed by recrystallization in acetic acid/water mixtures .
- Catalyst Screening : Use of mild bases (e.g., triethylamine) to minimize side reactions during imino bond formation .
Q. How should discrepancies in biological activity data across studies be addressed?
- Answer :
- Mechanistic Profiling : Conduct enzyme inhibition assays (e.g., kinase or protease targets) to clarify the compound’s mode of action, as structural analogs often act as enzyme inhibitors .
- Dose-Response Studies : Evaluate activity across a wider concentration range to identify non-linear effects or off-target interactions .
- Standardized Protocols : Harmonize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration) to reduce variability .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Answer :
- Substituent Variation : Modify the phenyl ring (e.g., para-fluoro or bromo substituents) to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to enhance binding affinity, as seen in analogs with improved antimicrobial activity .
- Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., binding to ATP pockets in kinases) .
Q. What in silico methods are suitable for predicting the bioactivity and toxicity of this compound?
- Answer :
- Molecular Docking : Tools like AutoDock Vina to simulate binding to receptors (e.g., cytochrome P450 enzymes for toxicity screening) .
- QSAR Modeling : Train models using datasets of thiazole-oxazole derivatives to predict IC₅₀ values or LogP .
- ADMET Prediction : Software like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How can researchers design stability studies for this compound under varying storage and physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- pH-Dependent Stability : Test solubility and stability in buffers mimicking physiological (pH 7.4) and acidic (pH 2.0) environments .
- Long-Term Storage : Monitor purity over 6–12 months using HPLC under inert (N₂) and ambient conditions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Experimental Design : Align synthesis and testing protocols with CRDC guidelines for chemical engineering (RDF2050103) and process control (RDF2050108) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
